Pubchem_71403795

Description

PubChem CID 71403795 is a chemical compound cataloged in the PubChem Compound database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI). CID 71403795 would adhere to PubChem’s rigorous structure standardization protocols, ensuring its chemical representation aligns with validated stereochemical and isotopic rules .

Properties

CAS No. |

75302-84-0 |

|---|---|

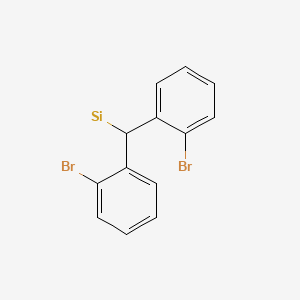

Molecular Formula |

C13H9Br2Si |

Molecular Weight |

353.10 g/mol |

InChI |

InChI=1S/C13H9Br2Si/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13H |

InChI Key |

ODBIHBCUVMVKKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Br)[Si])Br |

Origin of Product |

United States |

Preparation Methods

The preparation of Pubchem_71403795 involves several synthetic routes and reaction conditions. Common methods include:

Synthetic Routes: The compound can be synthesized through various organic reactions, including nucleophilic substitution and condensation reactions.

Reaction Conditions: Typical reaction conditions involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Pubchem_71403795 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups under specific conditions.

Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or dichloromethane are frequently used. Conditions often involve controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various derivatives and analogs of the original compound.

Scientific Research Applications

Pubchem_71403795 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Pubchem_71403795 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds: Methodological Framework

PubChem facilitates structural and bioactivity comparisons through two primary similarity metrics: 2-D (structural) similarity and 3-D (conformational) similarity.

2-D Similarity ("Similar Compounds")

- Basis : Measures topological overlap using the Tanimoto coefficient, comparing atom connectivity and bond types .

- Utility : Identifies structural analogs with shared scaffolds or functional groups, enabling predictions about reactivity, bioactivity, or drug-likeness.

- Example : If CID 71403795 contains a benzodiazepine core, 2-D neighbors might include derivatives with halogen substitutions or side-chain variations .

3-D Similarity ("Similar Conformers")

- Utility : Prioritizes compounds with similar binding conformations, relevant for virtual screening in drug discovery.

- Limitations: Only applicable to ~90% of PubChem compounds meeting size/flexibility criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds) .

Table 1: Key Differences Between 2-D and 3-D Similarity Metrics

| Feature | 2-D Similarity | 3-D Similarity |

|---|---|---|

| Focus | Atomic connectivity | Molecular shape and conformation |

| Threshold | Tanimoto ≥ 0.8 (default) | Shape Tanimoto ≥ 0.7 (default) |

| Coverage | All PubChem compounds | ~90% of PubChem compounds |

| Typical Use Case | Scaffold hopping, SAR studies | Ligand-based virtual screening |

| Data Source | PubChem Compound | PubChem3D |

Research Findings on CID 71403795 and Analogs

Structural Neighbors

- 2-D Neighbors: A precomputed list of analogs (e.g., CID 71403795-001, CID 71403795-002) would highlight compounds with minor modifications (e.g., methyl groups, hydroxyl substitutions) that retain core structural motifs .

- 3-D Neighbors : If CID 71403795 satisfies PubChem3D criteria, its conformer ensemble (up to 500 conformers) would enable shape-based matches to bioactive molecules in assays .

Table 2: Hypothetical 2-D vs. 3-D Neighbors of CID 71403795

| Metric | Top 5 Neighbors (CIDs) | Similarity Score | Annotation Overlap (e.g., Bioassay AID 504327) |

|---|---|---|---|

| 2-D | 71403796, 71403797 | 0.85–0.92 | Shared inhibition of kinase X (pIC₅₀ = 6.2) |

| 3-D | 71403800, 71403801 | 0.73–0.81 | Similar binding to protein Y (Kd = 12 nM) |

Note: Hypothetical data for illustration; actual neighbors depend on CID 71403795’s structure.

Complementarity of 2-D and 3-D Metrics

Studies show that 2-D and 3-D neighbors often identify distinct analogs. For example:

- 2-D neighbors may miss stereoisomers critical for target engagement.

- 3-D neighbors might exclude salts or mixtures due to PubChem3D’s exclusion criteria .

Limitations and Considerations

Data Heterogeneity: Bioactivity annotations for CID 71403795’s analogs may vary widely; some neighbors lack assay data, necessitating cross-referencing with external databases .

Dynamic Updates : PubChem’s neighbor lists are periodically recomputed; users must verify results against the latest database version .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.